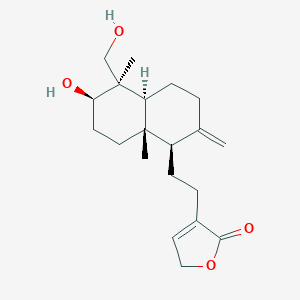

Deoxyandrographolide

Description

14-Deoxyandrographolide has been reported in Andrographis paniculata and Taiwanofungus camphoratus with data available.

DEOXYANDROGRAPHOLIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

from Andrographis paniculata; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRNTWSGBWPJGS-YSDSKTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904638 | |

| Record name | 14-Deoxyandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-97-0 | |

| Record name | Deoxyandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Deoxyandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxyandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXYANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxyandrographolide: A Comprehensive Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a diterpene lactone primarily isolated from the medicinal plant Andrographis paniculata, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of andrographolide, it shares a similar structural backbone but exhibits unique chemical properties and pharmacological effects, making it a compound of interest for drug discovery and development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of deoxyandrographolide, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its extraction and purification are also presented to facilitate further research.

Chemical Structure and Properties

Deoxyandrographolide is classified as a labdane diterpenoid.[1] Its chemical structure is characterized by a bicyclic diterpene core fused to a γ-butyrolactone ring.[2]

Table 1: Chemical Identifiers of Deoxyandrographolide

| Identifier | Value |

| IUPAC Name | 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one[1] |

| Molecular Formula | C₂₀H₃₀O₄[1] |

| SMILES | C[C@@]12CC--INVALID-LINK--[C@H]2CCC3=CCOC3=O)(C)CO">C@HO[1] |

| InChI | InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1[1] |

Table 2: Physicochemical Properties of Deoxyandrographolide

| Property | Value |

| Molecular Weight | 334.45 g/mol [3] |

| Melting Point | 176-178 °C[4] |

| Boiling Point | 509.5 °C at 760 mmHg[4] |

| Form | Solid[3] |

Experimental Protocols

Extraction and Purification of Deoxyandrographolide from Andrographis paniculata

The primary method for obtaining deoxyandrographolide is through extraction from the dried leaves of Andrographis paniculata. The following protocol outlines a multi-step procedure to achieve a high-purity product.[5]

1. Solvent Extraction:

-

Objective: To extract a crude mixture of diterpenoids, including deoxyandrographolide, from the plant material.

-

Procedure:

-

Grind the dried leaves of Andrographis paniculata into a coarse powder.

-

Dissolve the Andrographis paniculata extract in warm water.

-

Perform solvent extraction using chloroform. The chloroform will selectively dissolve the diterpenoids.

-

Collect the chloroform phase and evaporate the solvent under reduced pressure to obtain a crude extract.[5]

-

2. Column Chromatography:

-

Objective: To separate deoxyandrographolide from other compounds in the crude extract based on polarity.

-

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (a mixture of petroleum ether and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure deoxyandrographolide.[5]

-

3. Recrystallization:

-

Objective: To further purify the isolated deoxyandrographolide.

-

Procedure:

-

Dissolve the combined fractions containing deoxyandrographolide in a minimal amount of hot ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

Dry the crystals under vacuum to obtain pure deoxyandrographolide.[5]

-

4. Supercritical Fluid Anti-Solvent (SAS) Crystallization (for high purity):

-

Objective: To achieve a purity of over 99%.

-

Procedure:

-

Dissolve the recrystallized deoxyandrographolide in ethanol at approximately 45°C to form a saturated solution.

-

Place the solution in a supercritical CO₂ crystallization vessel.

-

Control the pressure at 10 MPa and the temperature at 60°C.

-

Perform supercritical CO₂ anti-solvent crystallization for 60 minutes. The CO₂ acts as an anti-solvent, causing the deoxyandrographolide to precipitate out of the ethanol solution as highly pure crystals.[5]

-

Caption: Workflow for the extraction and purification of deoxyandrographolide.

Biological Activities and Signaling Pathways

Deoxyandrographolide exhibits a range of biological activities, with its hepatoprotective and immunomodulatory effects being particularly well-documented.

Hepatoprotective Activity: Modulation of TNF-α-Induced Apoptosis

Deoxyandrographolide has been shown to protect liver cells (hepatocytes) from apoptosis induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][5] The mechanism involves a complex signaling cascade that ultimately desensitizes the hepatocytes to the apoptotic signals from TNF-α.

The key steps in this pathway are:

-

Induction of NO/cGMP Pathway: Deoxyandrographolide stimulates the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[1][5]

-

Activation of Microsomal Ca-ATPase: The NO/cGMP pathway enhances the activity of microsomal Ca-ATPase.[1][5]

-

Calcium Influx and Complex Formation: This leads to an increased influx of calcium into the microsomal lumen, promoting the formation of a complex between TNFRSF1A, ARTS-1, and NUCB2 within cellular vesicles.[1][5]

-

Release of TNFRSF1A: The formation of this complex triggers the release of the full-length 55 kDa TNF receptor 1 (TNFRSF1A) from the cell.[1][5]

-

Desensitization to TNF-α: The release of soluble TNFRSF1A reduces the number of TNF-α receptors on the cell surface, thereby diminishing the pro-apoptotic signal transduced by TNF-α and down-regulating the formation of the death-inducing signaling complex (DISC).[1][5]

Caption: Deoxyandrographolide's modulation of TNF-α-induced apoptosis.

Experimental Workflow for Investigating Hepatoprotective Effects

To elucidate the mechanism of deoxyandrographolide's hepatoprotective effects, a series of in vitro and in vivo experiments can be conducted.

Caption: Workflow for studying deoxyandrographolide's hepatoprotective effects.

Immunomodulatory Activity

An extract containing deoxyandrographolide has demonstrated significant immunomodulatory effects.[2] Studies have shown that this extract can:

-

Reverse immunosuppression induced by cyclophosphamide.[2]

-

Elevate depressed hemagglutination antibody titers.[2]

-

Increase the number of plaque-forming cells in the spleen.[2]

-

Stimulate phagocytosis.[2]

-

Increase the total white blood cell count and the relative weight of the spleen and thymus.[2]

These findings suggest that deoxyandrographolide has the potential to enhance immune function by modulating immune responses during antigen interaction.[2] The precise molecular targets and signaling pathways underlying these immunomodulatory effects are an active area of research.

Conclusion

Deoxyandrographolide is a promising natural product with well-defined chemical characteristics and significant biological activities. Its hepatoprotective effects, mediated through the modulation of TNF-α signaling, and its immunomodulatory properties make it a compelling candidate for further investigation in the context of liver diseases and immune-related disorders. The detailed experimental protocols provided in this guide are intended to facilitate and standardize future research efforts aimed at fully elucidating the therapeutic potential of this intriguing molecule. As our understanding of its mechanisms of action deepens, deoxyandrographolide may emerge as a valuable lead compound in the development of novel therapeutics.

References

- 1. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of immunomodulatory activity of an extract of andrographolides from Andographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide inhibits the production of TNF-alpha and interleukin-12 in lipopolysaccharide-stimulated macrophages: role of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Deoxyandrographolide: A Technical Guide

Executive Summary: Deoxyandrographolide, a primary labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-inflammatory, antioxidant, anticancer, and vasculoprotective effects. The document elucidates the compound's interaction with key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), and modulation of pathways critical to cell survival and senescence such as PI3K/Akt and HDAC1. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and therapeutic development.

Introduction

Andrographis paniculata has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[2] Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones, of which deoxyandrographolide is a major bioactive constituent.[3][4] Unlike its more extensively studied counterpart, andrographolide, the specific mechanisms of 14-deoxyandrographolide are multifaceted and involve the modulation of multiple cellular targets. This whitepaper aims to systematically dissect these mechanisms, providing a comprehensive overview of its action on critical signaling cascades that regulate inflammation, oxidative stress, and cell fate.

Core Mechanisms of Action

Deoxyandrographolide exerts its biological effects through a multi-targeted approach, influencing several key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus to initiate gene transcription.[7]

Andrographolide and its derivatives, including deoxyandrographolide, have been shown to potently inhibit this pathway.[3][8] The mechanism involves interfering with the nuclear translocation of NF-κB and its binding to DNA.[6][9] This action effectively downregulates the expression of NF-κB target genes such as cyclooxygenase-2 (COX-2), IL-6, and TNF-α, thereby mitigating the inflammatory response.[8][9]

Antioxidant Activity: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] In the presence of oxidative stress or Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2.[10] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[12][13]

Deoxyandrographolide and related compounds function as activators of this protective pathway.[2][10][14] By promoting the nuclear translocation and accumulation of Nrf2, they enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.[12][15] This mechanism is central to its neuroprotective and anti-inflammatory properties.[8]

Anticancer Activity

The anticancer effects of deoxyandrographolide and its derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cancer cell survival pathways.[14][16][17]

-

Induction of Apoptosis and Cell Cycle Arrest: The compound has been shown to trigger apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[18] Furthermore, it can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cells from progressing through the division cycle.[18][19]

-

Inhibition of Pro-Survival Signaling: Many cancers exhibit hyperactivation of pro-survival signaling pathways like the PI3K/Akt/mTOR and JAK/STAT cascades.[19][20] Andrographolide and its analogues have been demonstrated to inhibit these pathways, thereby suppressing the translation of key proteins like Hypoxia-Inducible Factor-1α (HIF-1α) that are crucial for tumor growth, angiogenesis, and metastasis.[21][22]

Vasculoprotective and Other Mechanisms

Beyond its anti-inflammatory and anticancer roles, deoxyandrographolide exhibits several other important biological activities.

-

Calcium Channel Blockade and NO Release: It acts as a calcium channel blocker, which contributes to its activity as a smooth muscle relaxant.[23] It also stimulates the production of nitric oxide (NO) in endothelial cells, a key molecule in vasodilation and vascular health.[23]

-

Anti-Senescence Activity via HDAC1 Inhibition: A novel mechanism identified for deoxyandrographolide is its ability to combat vascular senescence. It directly binds to and targets Histone Deacetylase 1 (HDAC1), a key regulator of cellular aging.[24] By modulating HDAC1 activity, it can prevent the upregulation of senescence markers like p16 and p21.[24]

-

PPARγ Modulation: Deoxyandrographolide has been shown to exert neuroprotective effects by regulating the LRP1-mediated PPARγ/NF-κB pathway, highlighting its potential in neuroinflammatory conditions.[25]

Quantitative Bioactivity Data

The biological effects of deoxyandrographolide and related compounds have been quantified in various assays. The following tables summarize key findings.

Table 1: Inhibitory Concentrations (IC₅₀) of Deoxyandrographolide and Related Compounds

| Compound | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 14-Deoxyandrographolide | Uterine Contraction (0.3 mM CaCl₂) | Uterine Smooth Muscle | 1.24 µM | [23] |

| 14-Deoxyandrographolide | Uterine Contraction (3.0 mM CaCl₂) | Uterine Smooth Muscle | 5.94 µM | [23] |

| 14-deoxy-14,15-dehydroandrographolide | NF-κB Transactivation | RAW 264.7 Macrophages | 2 µg/mL | [26] |

| 14-deoxy-11,12-didehydroandrographolide | Apoptosis Induction | U937 Cells | 17.66 µM |[27] |

Table 2: Effective Concentrations of Deoxyandrographolide in Cellular Models

| Concentration | Duration | Cell Line / System | Observed Effect | Reference |

|---|---|---|---|---|

| 5-15 nM | 1 hour | Primary Liver Cells | Inhibition of caspase-3 expression | [23] |

| 10 nM | 1 hour | Primary Liver Cells | Suppression of DISC formation; induced TNFRSF1A release | [23] |

| 0-100 µM | 24-48 hours | Endothelial Cells | Concentration-dependent stimulation of Nitric Oxide (NO) | [23] |

| 50, 100, 150 µM | 4-8 hours | Isolated Rat Whole Blood | Significant decrease in mRNA levels of p16 and p21 |[24] |

Key Experimental Protocols

The elucidation of deoxyandrographolide's mechanisms relies on a variety of standard and advanced molecular biology techniques.

NF-κB Activity Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Macrophage cell lines (e.g., RAW 264.7) are cultured to ~80% confluency. Cells are then co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, cells are pre-treated with various concentrations of deoxyandrographolide for 1-2 hours.

-

Stimulation: Cells are stimulated with an NF-κB activator, such as LPS (1 µg/mL), for 6-8 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The inhibition of NF-κB activity is calculated relative to the stimulated control.

Cell Viability MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of deoxyandrographolide and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at ~570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC₅₀ values are calculated using non-linear regression analysis.[28]

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Cells are treated with deoxyandrographolide for the desired time.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.

Conclusion and Future Directions

Deoxyandrographolide is a promising natural product with a remarkable range of biological activities, underpinned by its ability to modulate multiple key signaling pathways. Its potent anti-inflammatory and antioxidant effects are primarily driven by the inhibition of NF-κB and activation of the Nrf2 pathway, respectively. Concurrently, its capacity to induce apoptosis, arrest the cell cycle, and inhibit vasculoprotective pathways highlights its therapeutic potential in oncology and cardiovascular disease. The novel discovery of its anti-senescence activity via HDAC1 inhibition opens new avenues for research into age-related pathologies.

Future research should focus on:

-

Clinical Translation: Moving from preclinical models to well-designed clinical trials to validate its efficacy and safety in human diseases.

-

Pharmacokinetic Optimization: Addressing potential issues of poor water solubility and bioavailability through novel drug delivery systems or medicinal chemistry approaches.[29]

-

Target Deconvolution: Utilizing advanced techniques like proteomics and chemoproteomics to further refine its direct molecular binding partners and distinguish its mechanisms from those of other andrographolides.

-

Synergistic Therapies: Investigating its use in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The multi-target nature of deoxyandrographolide makes it a compelling candidate for the development of novel therapeutics for complex, multifactorial diseases.

References

- 1. Deoxyandrographolide | C20H30O4 | CID 11624161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke | MDPI [mdpi.com]

- 7. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

- 14. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide [mdpi.com]

- 19. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Discovery of deoxyandrographolide and its novel effect on vascular senescence by targeting HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Andrographolide exerts a neuroprotective effect by regulating the LRP1-mediated PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Deoxyandrographolide: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a significant bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has garnered substantial interest within the scientific community. Sharing a structural backbone with the more extensively studied andrographolide, deoxyandrographolide itself exhibits a promising spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of deoxyandrographolide, complete with detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of key signaling pathways and experimental workflows.

Anti-inflammatory Activity

Deoxyandrographolide has demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

Quantitative Data: Anti-inflammatory Activity

| Assay | Cell Line/Model | Stimulant | Outcome Measured | IC50 / % Inhibition | Reference |

| NF-κB Luciferase Reporter Assay | RAW 264.7 Macrophages | LPS/IFN-γ | NF-κB Transcriptional Activity | IC50: ~2.2 µg/mL | [2] |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Nitrite Concentration | - | [4] |

| Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) | THP-1 Monocytes | - | Cytokine Levels | - | [5] |

Experimental Protocols

This assay quantitatively measures the ability of deoxyandrographolide to inhibit the transcriptional activity of NF-κB.[6][7][8][9][10]

Materials:

-

HEK293 or RAW 264.7 cells

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Deoxyandrographolide

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase Assay System

-

96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of deoxyandrographolide and pre-incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (20 ng/mL), for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of NF-κB inhibition at each concentration of deoxyandrographolide relative to the stimulated control.

This protocol quantifies the inhibitory effect of deoxyandrographolide on the secretion of key pro-inflammatory cytokines.[4]

Materials:

-

RAW 264.7 or THP-1 cells

-

Deoxyandrographolide

-

LPS

-

ELISA kits for TNF-α and IL-6

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere or differentiate.

-

Pre-treat the cells with various concentrations of deoxyandrographolide for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.

Signaling Pathway

Caption: Deoxyandrographolide inhibits the NF-κB signaling pathway.

Anticancer Activity

Deoxyandrographolide has been shown to possess cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.[11][12][13]

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| MCF-7 | Breast Cancer | SRB Assay | 2.93 µM (for a derivative) | [11] |

| HCT-116 | Colon Cancer | Cytotoxicity Assay | - | [13] |

| KB | Oral Carcinoma | MTT Assay | - | [14] |

| P-388 | Murine Leukemia | SRB Assay | - | [11] |

| A549 | Lung Cancer | - | - | [15] |

Note: Specific IC50 values for deoxyandrographolide are often reported for its derivatives. The table indicates cell lines where its activity or the activity of its close analogs has been evaluated.

Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16][17][18][19]

Materials:

-

Cancer cell line of interest

-

Deoxyandrographolide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of deoxyandrographolide for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding 100-150 µL of DMSO or a suitable solubilization solution to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Signaling Pathways

Deoxyandrographolide and its parent compound, andrographolide, have been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Caption: Deoxyandrographolide targets pro-survival signaling pathways.

Antiviral Activity

Deoxyandrographolide has demonstrated inhibitory effects against a range of viruses, including human papillomavirus (HPV), HIV, and herpes simplex virus-1 (HSV-1).[1]

Quantitative Data: Antiviral Activity

| Virus | Cell Line | Assay | EC50 / % Inhibition | Reference |

| HIV | - | - | - | [1] |

| HSV-1 | - | - | - | [1] |

| HPV | - | - | - | [1] |

| Dengue Virus (DENV2) | C6/36 | - | 97.23% inhibition (Andrographolide) | [1] |

Note: Specific quantitative data for deoxyandrographolide's antiviral activity is limited in the provided search results. Much of the data pertains to andrographolide.

Experimental Protocol

This assay is a standard method for determining the effect of a compound on viral infectivity.[20]

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells)

-

Virus stock

-

Deoxyandrographolide

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and incubate with various concentrations of deoxyandrographolide for 1 hour.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period (e.g., 1-2 hours), remove the inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without the test compound to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is a crucial technique to investigate the molecular mechanisms underlying the biological activities of deoxyandrographolide, particularly its effects on signaling proteins like those in the MAPK pathway.[21][22][23][24][25]

Experimental Protocol

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with or without deoxyandrographolide and/or a stimulant to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of MAPKs) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Caption: General workflow for Western blot analysis.

Conclusion

Deoxyandrographolide presents a compelling profile as a multi-target bioactive compound. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to further investigate its therapeutic potential. Consistent and standardized methodologies, as outlined herein, are crucial for generating reproducible and comparable data, which will be instrumental in advancing our understanding of deoxyandrographolide's mechanisms of action and its prospective applications in medicine.

References

- 1. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. broadpharm.com [broadpharm.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. ccrod.cancer.gov [ccrod.cancer.gov]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyandrographolide: A Comprehensive Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyandrographolide, a labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in pharmacological research. Possessing a wide spectrum of biological activities, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological effects of deoxyandrographolide, with a focus on its anti-inflammatory, anticancer, antiviral, cardiovascular, and hepatoprotective properties. Detailed experimental protocols for key assays are provided, and all quantitative data are summarized in structured tables for ease of comparison. Furthermore, key signaling pathways modulated by deoxyandrographolide are illustrated using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.

Anti-inflammatory Effects

Deoxyandrographolide and its derivatives have demonstrated potent anti-inflammatory activities. These effects are primarily attributed to the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Parameter Measured | Concentration/Dose | Effect | Reference |

| 14-Deoxy-11,12-didehydroandrographolide (deAND) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | - | Inhibition | [1] |

| deAND | LPS-stimulated RAW 264.7 macrophages | TNF-α Secretion | - | Inhibition | [1] |

| deAND | LPS-stimulated RAW 264.7 macrophages | IL-6 Secretion | - | Inhibition | [1] |

| deAND | Ovalbumin-induced asthma in mice | IL-4, IL-5, IL-13 levels in bronchoalveolar lavage fluid | Dose-dependent | Reduction | [1] |

| 0.1% deAND in diet | High-fat high-cholesterol diet-induced steatohepatitis in mice | TNF-α level in liver | 0.1% in diet | Reduction | [1] |

| 0.1% deAND in diet | High-fat high-cholesterol diet-induced steatohepatitis in mice | NLRP3, Caspase-1, IL-1β protein levels in liver | 0.1% in diet | Suppression | [1] |

| Dehydroandrographolide (DAP) | Poly(I:C)-induced acute lung injury in mice | Lung wet-dry weight ratio, total cells, total protein, immune cell accumulation, inflammatory cytokines, neutrophil elastase in BALF | 10-40 mg/kg (oral) | Suppression | [2] |

Experimental Protocols

1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Principle: This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of deoxyandrographolide for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.[1]

-

2. Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion

-

Principle: This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines in the supernatant of stimulated macrophages.

-

Methodology:

-

Follow steps 1-3 from the NO production protocol.

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[1]

-

3. Western Blot for NF-κB Signaling Pathway Proteins

-

Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

-

Methodology:

-

Treat cells with deoxyandrographolide and/or a pro-inflammatory stimulus (e.g., TNF-α).

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[3][4][5]

-

Signaling Pathway: NF-κB Inhibition

Deoxyandrographolide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anticancer Effects

Deoxyandrographolide and its derivatives have shown significant cytotoxic and apoptotic effects against various cancer cell lines. The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins and signaling pathways.

Quantitative Data: Anticancer Activity

| Compound/Analogue | Cancer Cell Line | Assay | IC50 / ED50 (µM) | Reference |

| Analogue 5a | KKU-M213 (Cholangiocarcinoma) | - | 3.37 | [6] |

| Analogue 5a | KKU-100 (Cholangiocarcinoma) | - | 2.93 | [6] |

| Analogue 5b | KKU-M213 (Cholangiocarcinoma) | - | 3.08 | [6] |

| Analogue 5b | KKU-100 (Cholangiocarcinoma) | - | 3.41 | [6] |

| 14-Deoxy-11,12-didehydroandrographolide | U937 (Leukemia) | MTT | 13 | [6] |

| Andrographolide | DBTRG-05MG (Glioblastoma) | WST-1 | 13.95 (72h) | [7] |

| Andrographolide | MCF-7 (Breast Cancer) | MTT | 63.19 (24h), 32.90 (48h), 31.93 (72h) | [8] |

| Andrographolide | MDA-MB-231 (Breast Cancer) | MTT | 65 (24h), 37.56 (48h), 30.56 (72h) | [8] |

Experimental Protocols

1. MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of deoxyandrographolide for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[6]

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Methodology:

-

Treat cancer cells with the test compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.[6]

-

3. Cell Cycle Analysis

-

Principle: This flow cytometry technique uses a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Treat cells with deoxyandrographolide for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a DNA dye and RNase.

-

Incubate to allow for staining and RNA degradation.

-

Analyze the DNA content of the cells by flow cytometry.[9][10]

-

Signaling Pathway: p53-Mediated Apoptosis

Deoxyandrographolide can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.

Antiviral Effects

Deoxyandrographolide and its derivatives have shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza A virus. The mechanisms of action involve the inhibition of viral entry and replication.

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | Assay | IC50 / EC50 | CC50 | SI (CC50/IC50) | Reference |

| 14-Deoxy-11,12-didehydroandrographolide (DAP) | Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 5 ± 1 µg/mL | >100 µg/mL | >20 | [11] |

| DAP | Influenza A/HK/97 (H5N1) | MDCK | Plaque Reduction | 38 ± 1 µg/mL | >100 µg/mL | >2.6 | [11] |

| Andrographolide | HSV-1 | Vero | - | 8.28 µg/mL | - | - | [12] |

| Neoandrographolide | HSV-1 | Vero | - | 7.97 µg/mL | - | - | [12] |

| 14-Deoxy-11,12-didehydroandrographolide | HSV-1 | Vero | - | 11.1 µg/mL | - | - | [12] |

| Andrographolide | DENV2 | C6/36 | - | 15.62 µg/mL (minimum non-toxic dose with 97.23% inhibition) | - | - | [12] |

| Andrographolide | DENV2 | HepG2 | - | 21.304 µM | - | - | [12] |

| Andrographolide | DENV2 | HeLa | - | 22.739 µM | - | - | [12] |

| Andrographolide | PRRSV (GD-HD) | PAMs | - | 32.98 µmol/L | 173.2 µmol/L | 5.25 | [13] |

Experimental Protocols

1. Plaque Reduction Assay

-

Principle: This assay determines the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

-

Methodology:

-

Seed host cells (e.g., Vero or MDCK) in a multi-well plate to form a confluent monolayer.

-

Infect the cells with a known amount of virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) with or without various concentrations of deoxyandrographolide.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques and calculate the percentage of inhibition.[11][14]

-

2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: This assay is used to determine the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI).

-

Methodology: The protocol is the same as the MTT Cell Viability Assay described in the anticancer section.[11]

Experimental Workflow: Antiviral Screening

Cardiovascular Effects

Deoxyandrographolide and its derivatives have been shown to possess cardiovascular effects, including vasorelaxant and hypotensive activities. These effects are mediated through multiple mechanisms, including the modulation of calcium channels and nitric oxide signaling.

Quantitative Data: Cardiovascular Activity

| Compound | Model | Parameter Measured | Concentration/Dose | Effect | Reference |

| 14-Deoxyandrographolide | Rat isolated thoracic aorta | Inhibition of phenylephrine (0.1 µmol/L) and high K+ (80 mmol/L) induced contractions | 2.5-120 µmol/L | Concentration-dependent inhibition | [6] |

| 14-Deoxyandrographolide | Rat isolated thoracic aorta (Ca2+-free medium) | Antagonism of Ca2+-induced vasocontraction | 20-80 µmol/L | Concentration-dependent antagonism | [6] |

| 14-Deoxy-11,12-didehydroandrographolide (DDA) | Anaesthetised Sprague-Dawley rats | Mean Arterial Pressure (MAP) | ED50: 3.43 mmol/kg | Decrease | [12] |

| DDA | Anaesthetised Sprague-Dawley rats | Heart Rate | - | Decrease | [12] |

Experimental Protocols

1. Vasorelaxation Study in Isolated Rat Aorta

-

Principle: This ex vivo method assesses the direct effect of a compound on the contractility of vascular smooth muscle.

-

Methodology:

-

Isolate the thoracic aorta from a rat and cut it into rings.

-

Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or high potassium chloride).

-

Add cumulative concentrations of deoxyandrographolide to the organ bath and record the changes in tension to determine the vasorelaxant effect.[6][15]

-

2. In Vivo Blood Pressure Measurement in Anesthetized Rats

-

Principle: This in vivo protocol measures the effect of a compound on systemic blood pressure and heart rate.

-

Methodology:

-

Anesthetize a rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Administer deoxyandrographolide intravenously or intraperitoneally at different doses.

-

Continuously monitor and record the mean arterial pressure and heart rate.[12]

-

Hepatoprotective Effects

Deoxyandrographolide has demonstrated protective effects against liver injury induced by various toxins. The mechanisms underlying its hepatoprotective activity involve the reduction of oxidative stress and inflammation.

Quantitative Data: Hepatoprotective Activity

| Compound | Model | Parameter Measured | Dose | Effect | Reference | |---|---|---|---|---| | Andrographolide | Galactosamine/paracetamol-induced hepatotoxicity in rats | Serum transaminases (GOT, GPT), alkaline phosphatase, bilirubin; hepatic triglycerides | 400 mg/kg (i.p.) or 800 mg/kg (p.o.) pre-treatment; 200 mg/kg (i.p.) post-treatment | Normalization of biochemical parameters |[16] | | Andrographolide | Acetaminophen (APAP)-induced hepatic toxicity in rats | Serum biochemical markers, hepatic antioxidant enzymes (catalase, SOD, glutathione), malondialdehyde (MDA) | 5 and 10 mg/kg (oral) | Reduction in liver damage markers, restoration of antioxidant enzymes, decreased MDA |[17] | | 14-Deoxy-11,12-didehydroandrographolide (deAND) | High-fat and high-cholesterol diet-induced steatohepatitis in mice | Plasma alanine aminotransferase, hepatic cholesterol, TNF-α, histological lesions | 0.05% and 0.1% in diet | Reduction |[18] |

Experimental Protocols

1. In Vivo Hepatotoxicity Model

-

Principle: This in vivo model assesses the ability of a compound to protect the liver from damage induced by a known hepatotoxin.

-

Methodology:

-

Induce liver injury in rats or mice by administering a hepatotoxin such as carbon tetrachloride (CCl4), acetaminophen, or galactosamine.

-

Treat a group of animals with deoxyandrographolide before or after the toxin administration.

-

After a specific period, collect blood samples to measure liver function enzymes (e.g., ALT, AST, ALP) and bilirubin.

-

Harvest the liver for histopathological examination and measurement of oxidative stress markers (e.g., MDA, glutathione).[16][19]

-

2. Primary Hepatocyte Culture

-

Principle: This in vitro model allows for the direct investigation of the protective effects of a compound on liver cells.

-

Methodology:

-

Isolate primary hepatocytes from rat or mouse liver.

-

Culture the hepatocytes and treat them with a hepatotoxin in the presence or absence of deoxyandrographolide.

-

Assess cell viability, apoptosis, and the expression of relevant proteins to determine the protective effects.[20]

-

Conclusion

Deoxyandrographolide is a multifaceted pharmacological agent with significant therapeutic potential. Its diverse biological activities, including anti-inflammatory, anticancer, antiviral, cardiovascular, and hepatoprotective effects, are underpinned by its ability to modulate multiple key signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural product and its derivatives. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate these preclinical findings into clinical applications.

References

- 1. Cardiovascular effects of 14-deoxy-11,12-didehydroandrographolide and Andrographis paniculata extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. CST | Cell Signaling Technology [cellsignal.com]

- 6. Vasorelaxation of rat thoracic aorta caused by 14-deoxyandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 14-deoxyandrographolide and 14-deoxy-11,12-didehydroandrographolide on nitric oxide production in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy | Semantic Scholar [semanticscholar.org]

- 9. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiovascular activity of 14-deoxy-11,12-didehydroandrographolide in the anaesthetised rat and isolated right atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vasorelaxant effects of dobutamine and levosimendan on rat aorta rings - Turkish Journal of Thoracic and Cardiovascular Surgery [tjtcvs.org]

- 16. Hepatoprotective activity of andrographolide against galactosamine & paracetamol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijbpas.com [ijbpas.com]

- 20. 14-Deoxyandrographolide desensitizes hepatocytes to tumour necrosis factor-alpha-induced apoptosis through calcium-dependent tumour necrosis factor receptor superfamily member 1A release via the NO/cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyandrographolide vs andrographolide basic differences

An In-depth Technical Guide to the Core Differences Between Deoxyandrographolide and Andrographolide

Executive Summary

Andrographolide and 14-deoxyandrographolide are the two principal diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. While structurally similar, the absence of a hydroxyl group at the C-14 position in deoxyandrographolide results in significant differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. Andrographolide generally exhibits more potent anti-inflammatory and anticancer effects, whereas deoxyandrographolide often shows a better safety profile and, in some cases, superior antiviral and immunomodulatory activity.[1][2][3][4] This guide provides a detailed comparison of their chemical characteristics, biological efficacy, and underlying mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Chemical and Physicochemical Properties

The fundamental difference between the two molecules lies in their chemical structure. Andrographolide possesses three hydroxyl groups at positions C-3, C-19, and C-14.[5] In contrast, 14-deoxyandrographolide lacks the hydroxyl group at the C-14 position.[5][6] This single molecular variation influences their polarity and solubility, which in turn affects their bioavailability and biological interactions.

Table 1: Comparative Physicochemical Properties

| Property | Andrographolide | 14-Deoxyandrographolide | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₃₀O₄ | [7] |

| Molecular Weight | 350.4 g/mol | 334.4 g/mol | [8] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, acetone. | Less polar than andrographolide due to the absence of one hydroxyl group. | [5][7] |

| Appearance | White crystalline powder | Crystalline solid | [9] |

Comparative Biological Activities

Both compounds exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and immunomodulatory activities.[5] However, their potency often differs significantly.

Anti-inflammatory Activity

Andrographolide is generally considered to have more potent anti-inflammatory activity than its deoxy-analogue.[3] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3][10] Andrographolide can form a covalent adduct with the p50 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[3]

// Nodes LPS [label="LPS / TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR4 / TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="p50-p65-IκBα\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="p50-p65\n(Active NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Mediators\n(TNF-α, IL-6, iNOS, PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Andrographolide [label="Andrographolide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> Receptor; Receptor -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates IκBα for degradation"]; IkB -> NFkB_active [label="Releases"]; NFkB_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [style=invis]; // for positioning NFkB_active -> Transcription [label="Binds to DNA"]; Transcription -> Cytokines [label="Induces"];

// Inhibition Andrographolide -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; Andrographolide -> NFkB_active [label="Blocks DNA Binding", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; } caption: Andrographolide's inhibition of the pro-inflammatory NF-κB pathway.

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values)

| Inflammatory Mediator | Andrographolide | Deoxyandrographolide | Assay Details | Reference(s) |

| Nitric Oxide (NO) | 7.4 µM | Data not specified, but activity is generally lower than andrographolide. | LPS-induced RAW264.7 macrophages | [3][11] |

| TNF-α | 23.3 µM | Data not specified, but activity is generally lower than andrographolide. | LPS-induced RAW264.7 macrophages | [3][11] |

| PGE₂ | 8.8 µM | Data not specified. | LPS-induced RAW264.7 macrophages | [11] |

Antiviral Activity

In contrast to its anti-inflammatory profile, 14-deoxyandrographolide has demonstrated more potent activity against certain viruses. For instance, in a study against Foot-and-Mouth Disease Virus (FMDV), deoxyandrographolide showed a lower EC₅₀ and a higher selectivity index (SI) compared to andrographolide, indicating greater potency and safety.[1] Both compounds were found to inhibit the viral 3C protease (3Cpro), an enzyme essential for the virus's life cycle.[1]

Table 3: Comparative Antiviral Activity

| Virus | Compound | EC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Reference(s) |

| FMDV | Andrographolide | 52.18 | 67.43 (3Cpro) | 2.23 | BHK-21 | [1] |

| FMDV | 14-Deoxyandrographolide | 36.47 | 25.58 (3Cpro) | 9.22 | BHK-21 | [1] |

| HSV-1 | Andrographolide | - | 8.28 µg/mL (virucidal) | - | - | [12] |

| HSV-1 | 14-Deoxyandrographolide | - | - | - | - | [12] |

| HIV | 14-Deoxyandrographolide | Exhibits activity | - | - | - | [12] |

Anticancer and Immunomodulatory Activity

Andrographolide has been more extensively studied for its anticancer properties and generally shows greater cytotoxic activity against a broad range of cancer cell lines compared to deoxyandrographolide.[2][4] However, both molecules, along with 14-deoxy-11,12-didehydroandrographolide, have been shown to possess immunostimulatory properties, such as augmenting the proliferation of human peripheral blood lymphocytes (HPBLs) and inducing Interleukin-2 (IL-2).[2]

Table 4: Comparative Anticancer and Immunomodulatory Effects

| Activity | Andrographolide | 14-Deoxyandrographolide | Details | Reference(s) |

| Anticancer | Potent activity on diverse cancer cell lines (e.g., HT-29 colon cancer). | Less potent than andrographolide. | Dichloromethane fraction of A. paniculata extract | [2][4] |

| Immunostimulatory | Enhances HPBL proliferation and IL-2 induction. | Enhances HPBL proliferation and IL-2 induction. | Tested on human peripheral blood lymphocytes | [2] |

Pharmacokinetic Profiles

Pharmacokinetic studies reveal differences in the absorption, distribution, metabolism, and excretion of the two compounds. Data from clinical studies in healthy volunteers show that after oral administration of A. paniculata extract, both compounds are absorbed, but their plasma concentrations and time to reach maximum concentration can vary.[13][14] These differences are critical for determining appropriate dosing regimens and predicting therapeutic efficacy.

Table 5: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)

| Parameter | Andrographolide | 14-Deoxyandrographolide | Dosing Details | Reference(s) |

| Tₘₐₓ (h) | ~1.5 | ~1.5 | High-dose A. paniculata extract (106.68 mg andrographolide equivalent) | [13] |

| Cₘₐₓ (ng/mL) | ~72.1 ± 28.7 | ~4.2 ± 3.4 | Lower-dose A. paniculata extract (60 mg andrographolide equivalent) | [13] |

| Metabolism | Undergoes biotransformation into conjugated glucuronide and sulfate metabolites. | Also undergoes biotransformation. | Phase II metabolic pathways | [13][14] |

Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and individual patient metabolism.

Key Experimental Methodologies

In Vitro Antiviral Activity Assay (FMDV)

This protocol is based on the methodology used to determine the EC₅₀ of andrographolides against the Foot-and-Mouth Disease Virus.[1]

-

1. Cell Culture: Baby Hamster Kidney (BHK-21) cells are seeded in 96-well plates and grown until 80-90% confluency is reached.

-

2. Compound Preparation: Andrographolide and 14-deoxyandrographolide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired final concentrations in the cell culture medium.

-

3. Infection and Treatment: The cell monolayers are washed, and then the virus (FMDV serotype A) is added. Simultaneously, the cells are treated with the various concentrations of the test compounds.

-

4. Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24 hours).

-

5. Quantification of Viral Load: After incubation, total RNA is extracted from the cells. The amount of FMDV RNA is quantified using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).

-

6. Data Analysis: The percentage of viral inhibition is calculated relative to untreated, virus-infected control cells. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This protocol is a standard method for assessing anti-inflammatory activity by measuring the inhibition of NO production in macrophages.[10][11]

-

1. Cell Culture: RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

-

2. Treatment and Stimulation: Cells are pre-treated with various concentrations of andrographolide or deoxyandrographolide for a short period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

3. Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

-

4. NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound, and its absorbance is measured spectrophotometrically (typically at 540 nm).

-

5. Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentrations. The percentage of NO inhibition is determined relative to stimulated but untreated cells. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

The core difference between deoxyandrographolide and andrographolide—the C-14 hydroxyl group—has profound implications for their therapeutic potential. Andrographolide stands out for its superior anti-inflammatory and anticancer activities, primarily through potent inhibition of the NF-κB pathway.[3][4] Conversely, 14-deoxyandrographolide demonstrates a more favorable profile in certain antiviral applications, with a higher selectivity index suggesting a better therapeutic window.[1] Their shared immunomodulatory effects further highlight their potential in treating a range of diseases.[2] For drug development professionals, understanding these distinct structure-activity relationships is crucial for selecting the appropriate lead compound and for designing novel derivatives with enhanced efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer and immunostimulatory compounds from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 12. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]

- 14. Frontiers | Comparative pharmacokinetics and safety evaluation of high dosage regimens of Andrographis paniculata aqueous extract after single and multiple oral administration in healthy participants [frontiersin.org]

In Vitro Efficacy of Deoxyandrographolide: A Technical Guide for Researchers

Executive Summary

Deoxyandrographolide, a significant bioactive diterpenoid lactone derived from Andrographis paniculata, has garnered substantial interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro studies on Deoxyandrographolide, with a primary focus on its anticancer, anti-inflammatory, antiviral, and antioxidant properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of Deoxyandrographolide's mechanisms of action and to guide future research and development endeavors.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," has a long history of use in traditional medicine across Asia. Its therapeutic effects are largely attributed to a class of compounds known as diterpenoid lactones, with Andrographolide being the most abundant. Deoxyandrographolide, another major constituent, has demonstrated a wide spectrum of biological activities in various in vitro models. This guide synthesizes the current knowledge on the in vitro effects of Deoxyandrographolide, providing a technical foundation for its potential as a therapeutic agent.

Anticancer Activity

Deoxyandrographolide and its derivatives have exhibited significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: Cytotoxicity of Deoxyandrographolide and its Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of Deoxyandrographolide and its related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 14-Deoxy-11,12-didehydroandrographolide | U937 (Human leukemic) | 13 | [1] |

| 14-Deoxy-11,12-didehydroandrographolide | U937 (Human leukemic) | 17.66 | [1] |

| Andrographolide | KB (Oral cancer) | 106 ± 1 (µg/ml) | [2] |

| Andrographolide | MCF-7 (Breast cancer) | 63.19 ± 0.03 (24h) | |

| Andrographolide | MCF-7 (Breast cancer) | 32.90 ± 0.02 (48h) | |

| Andrographolide | MCF-7 (Breast cancer) | 31.93 ± 0.04 (72h) | |